![molecular formula C20H24N4O6S2 B2861132 2-((4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate CAS No. 1351612-84-4](/img/structure/B2861132.png)
2-((4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a benzimidazole group, a piperazine group, and a sulfonyl group attached to a thiophene ring. These groups are common in many pharmaceuticals and could suggest potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. For example, the piperazine group might undergo reactions with acids or electrophiles, and the sulfonyl group might participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally .Scientific Research Applications
Metabolism and Drug-Drug Interactions
The metabolism of a structurally similar compound, a 5HT6 antagonist identified as SAM-760, provides insight into the pharmacokinetic behavior of benzimidazole derivatives. This compound is primarily metabolized by CYP3A in the liver, leading to the formation of a novel metabolite through nonenzymatic, thiol-mediated reductive cleavage of an aryl sulfonamide group. This unique metabolic pathway potentially impacts the clinical drug-drug interaction profile when coadministered with inhibitors like ketoconazole, showing a lower than expected interaction. This could have implications for the metabolic stability and drug interaction profile of similar compounds, including the one , in therapeutic settings (A. Sawant-Basak et al., 2018).
Biological Activity and Structural Analysis
Compounds with benzimidazole derivatives are explored for their biological activities, such as antimicrobial and anticancer properties. For instance, 4-[(4'-chlorophenyl)(phenyl) methyl] piperazine-1-yl-aroylamino/aryl sulphonamide/5-oxo-imidazolines, which share structural similarities, have been synthesized and assessed for biological activity against various bacteria and fungi, demonstrating moderate activity. This suggests that modifications to the benzimidazole core, including the introduction of sulfonyl piperazine groups, could lead to compounds with potential antimicrobial applications (J.V.Guna et al., 2009).
Corrosion Inhibition
Benzimidazole derivatives have also been investigated for their corrosion inhibition properties. The effect of substitution on benzimidazole derivatives for mild steel in sulfuric acid was studied, revealing their potential as corrosion inhibitors. The formation of a protective layer on the metal surface, as evidenced by increased charge transfer resistance and supported by SEM micrographs, highlights the utility of such compounds in protecting industrial materials from corrosion. This application is relevant for industries seeking alternatives to traditional corrosion inhibitors with improved environmental and safety profiles (P. Ammal et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]methyl]-1H-benzimidazole;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S2.C2H2O4/c1-2-14-7-8-18(25-14)26(23,24)22-11-9-21(10-12-22)13-17-19-15-5-3-4-6-16(15)20-17;3-1(4)2(5)6/h3-8H,2,9-13H2,1H3,(H,19,20);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPNKDOTKLDKAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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